N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide
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Overview
Description
N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE typically involves the reaction of 1-pentyl-1H-1,3-benzodiazole with phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to microtubules, inhibiting their polymerization and thus affecting cell division. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Nocodazole: Another benzimidazole derivative known for its antineoplastic properties.
Oxibendazole: Used as an anthelmintic agent.
Fenbendazole: Known for its broad-spectrum anthelmintic effects.
Uniqueness
N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-PHENYLACETAMIDE is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(1-pentylbenzimidazol-2-yl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H25N3O/c1-2-3-9-14-24-19-13-8-7-12-18(19)23-20(24)16-22-21(25)15-17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,25) |
InChI Key |
MQMYPINLTXPHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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